2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Description
Molecular Architecture and Functional Group Composition
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide represents a sophisticated heterocyclic compound with the molecular formula C₁₆H₁₃BrN₂O₃ and a molecular weight of 361.19 g/mol. The molecular architecture encompasses three primary structural domains that contribute to its unique chemical and biological properties. The central indole ring system serves as the primary scaffold, featuring a bromine substituent at the 5-position and an aldehyde functional group at the 3-position, creating a highly reactive electrophilic center that can participate in various chemical transformations.
The acetamide linkage at the N-1 position of the indole ring provides conformational flexibility while maintaining structural integrity through hydrogen bonding interactions. This linkage connects the indole moiety to a furan ring system through a methylene bridge, creating an extended conjugated system that influences the compound's electronic properties. The furan ring contributes additional heteroatoms that can serve as hydrogen bond acceptors and participate in π-π stacking interactions with biological targets.
The computed molecular properties reveal important characteristics for drug-like behavior and biological activity. The compound exhibits a topological polar surface area of 64.2 Ų, which falls within the optimal range for membrane permeability while maintaining sufficient polarity for aqueous solubility. The XLogP3 value of 2.2 indicates moderate lipophilicity, suggesting favorable pharmacokinetic properties for oral bioavailability and tissue distribution.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 361.19 g/mol | Optimal for drug-like compounds |
| Hydrogen Bond Donors | 1 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 3 | Balanced polarity |
| Rotatable Bonds | 5 | Moderate conformational flexibility |
| Topological Polar Surface Area | 64.2 Ų | Optimal for blood-brain barrier penetration |
Crystallographic Characterization and Spatial Configuration
The three-dimensional spatial arrangement of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide reveals critical information about its molecular conformation and potential binding modes. Crystal structure analysis of related indole derivatives demonstrates the importance of hydrogen bonding patterns in determining solid-state packing arrangements. The acetamide functionality serves as both a hydrogen bond donor through the NH group and an acceptor through the carbonyl oxygen, facilitating intermolecular interactions that stabilize crystal lattice structures.
The indole ring system adopts a planar configuration typical of aromatic heterocycles, with the bromine substituent extending perpendicular to the ring plane due to its van der Waals radius. The formyl group at the 3-position introduces additional planarity constraints and creates a conjugated system that extends the electronic delocalization throughout the molecule. This extended conjugation influences both the optical properties and reactivity patterns of the compound.
Computational modeling studies suggest that the furan ring can adopt multiple orientations relative to the indole system, with the acetamide linkage serving as a flexible hinge. The most stable conformations typically feature the furan ring positioned to minimize steric clashes while maximizing favorable electrostatic interactions. The presence of the bromine atom introduces asymmetry that can influence chiral recognition in biological systems, despite the compound lacking defined stereocenters.
Comparative Analysis with Structural Analogues
Structural comparison with related indole derivatives provides valuable insights into structure-activity relationships and the influence of specific substituent patterns on biological activity. The compound 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide, which differs only in the aromatic substituent attached to the acetamide nitrogen, exhibits similar molecular weight (385.3 g/mol) but different electronic properties due to the substitution of the furan ring with a dimethylphenyl group.
The presence of the formyl group at the 3-position of the indole ring creates similarities to naturally occurring indole alkaloids such as tylophorinicine, although the overall scaffold differs significantly. Tylophorinicine features a more complex polycyclic structure with multiple methoxy substituents and a hydroxyl group, resulting in different pharmacological properties. The molecular weight of tylophorinicine (409.48 g/mol) is substantially higher, and its more rigid structure contrasts with the conformational flexibility of the target compound.
| Compound | Molecular Formula | Key Structural Features | Biological Activity |
|---|---|---|---|
| 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide | C₁₆H₁₃BrN₂O₃ | Furan ring, formyl group, brominated indole | Under investigation |
| 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2,3-dimethylphenyl)acetamide | C₁₉H₁₇BrN₂O₂ | Dimethylphenyl ring, formyl group | Synthetic intermediate |
| Tylophorinicine | C₂₄H₂₇NO₅ | Tetramethoxy phenanthrene, indolizidine | Anticancer activity |
Analysis of the 5-bromo substitution pattern reveals its importance in modulating both electronic properties and biological activity. The bromine atom serves as an electron-withdrawing group that influences the reactivity of the indole ring system while providing a site for potential metabolic transformations. Comparison with 5-bromoindole-3-carboxaldehyde demonstrates how additional functionalization can significantly alter molecular properties and biological profiles.
Tautomeric and Conformational Dynamics
The tautomeric equilibrium of indole derivatives plays a crucial role in determining their biological activity and chemical reactivity. While 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide does not exhibit classic keto-enol tautomerism, the formyl group can participate in resonance interactions that influence the electronic distribution throughout the molecule. The indole ring system can exist in different tautomeric forms, with the more stable enamine form being predominant under physiological conditions.
Conformational analysis reveals that the acetamide linkage provides a flexible connection between the indole and furan ring systems, allowing for multiple low-energy conformations. Rotational barriers around the C-N bonds are relatively low, enabling rapid interconversion between conformers at room temperature. This conformational flexibility is important for biological activity, as it allows the molecule to adopt optimal binding conformations when interacting with protein targets.
The furan ring contributes to the overall conformational dynamics through its ability to rotate around the methylene bridge. This rotation is relatively unrestricted, providing access to conformations that can optimize interactions with different binding sites. The presence of heteroatoms in both the indole and furan rings creates multiple sites for hydrogen bonding and electrostatic interactions, which can stabilize specific conformations in biological environments.
Studies of related indole compounds have shown that tautomeric equilibria can be influenced by pH, solvent polarity, and the presence of coordinating species. The enol tautomer of indole-3-pyruvic acid demonstrates enhanced reactivity toward oxygen free radicals and can undergo direct conversion to biologically active metabolites. While the target compound lacks the pyruvic acid functionality, similar principles may apply to its formyl group under specific conditions.
Properties
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKGBSJAULXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
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Activation of 2-furylmethanol :
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2-Furylmethanol is protonated with H₂SO₄ to generate a carbocation intermediate.
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Nitrile addition :
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Acetonitrile attacks the carbocation, forming an iminium ion.
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Hydrolysis :
Optimization insights :
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Catalyst : Multi-walled carbon nanotubes (MWCNT) improve yield (78%) compared to traditional acids (e.g., p-TSA, 65%).
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Side reactions : Polymerization of 2-furylmethanol is mitigated using Na₂S₂O₄ (5% w/w), reducing byproduct formation to <5%.
Final Coupling via Nucleophilic Substitution
The indole and acetamide fragments are joined through alkylation at the indole’s 1-position:
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Alkylation of 5-bromo-3-formylindole :
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Furylmethyl group introduction :
Yield data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Indole alkylation | NaH, chloroacetamide | 0–25°C | 72 |
| Furylmethyl coupling | K₂CO₃, DMF | 60°C | 68 |
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the alkylation step completes in 15 minutes (vs. 12 hours conventionally) with comparable yields (70%).
Continuous Flow Reactors
Industrial-scale production benefits from flow chemistry, which enhances heat/mass transfer. Pilot studies show a 20% increase in yield for the Ritter reaction step when using MWCNT catalysts in flow systems.
Challenges and Optimization Strategies
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Byproduct formation during formylation :
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Solvent selection :
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Catalyst recycling :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMF or DMSO.
Major Products
Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)-N-(2-furylmethyl)acetamide.
Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets in ways that might be beneficial for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the indole and furylmethyl groups.
Mechanism of Action
The mechanism by which 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The bromine and formyl groups could facilitate binding through hydrogen bonding or van der Waals interactions, while the indole ring might interact with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table compares key structural analogs, focusing on substituent differences and molecular properties:
Key Structural and Functional Differences
Indole Substituent Effects: Bromo vs. Formyl Group: The aldehyde at position 3 in the target compound offers a reactive site for conjugation or further derivatization, absent in analogs like 592546-20-8 .
Acetamide N-Substituent Diversity :
- Heteroaromatic vs. Aromatic : The 2-furylmethyl group (target compound) introduces oxygen-containing aromaticity, contrasting with halogenated phenyl (e.g., 3-chloro-2-methylphenyl) or pyridinyl groups (e.g., 5-bromopyridin-2-yl) .
- Hydrophilicity : The hydroxy substituent in 2-(3-benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide enhances polarity compared to the furylmethyl group .
Synthetic Pathways :
Implications of Structural Variations
- For example, the formyl group may enable Schiff base formation with target proteins, while bromine could enhance membrane permeability.
- Regulatory and Safety Profiles : The target compound’s regulatory references (e.g., ECHA, IARC) align with analogs, but specific toxicity data remain unexplored .
Biological Activity
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide is a synthetic organic compound notable for its complex structure, which includes an indole moiety with a bromine atom and a formyl group, alongside a furylmethyl acetamide functional group. Its molecular formula is C₁₆H₁₃BrN₂O, and it has a molecular weight of approximately 344.19 g/mol. This compound has garnered attention in medicinal chemistry due to the diverse biological activities associated with indole derivatives.
Chemical Structure and Properties
The structural characteristics of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide are crucial for its biological activity. The presence of the bromine atom and the formyl group contributes to its reactivity and potential interactions with biological targets.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrN₂O |
| Molecular Weight | 344.19 g/mol |
| LogP | 3.07 |
| Rotatable Bonds | 5 |
| Density | 1.5 g/cm³ |
Biological Activities
Indole derivatives, including this compound, have been linked to various biological activities such as:
- Anticancer Activity : Studies indicate that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
The biological activity of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Binding : It could interact with various cellular receptors, altering signal transduction pathways.
- DNA Interaction : Indole derivatives can intercalate into DNA, potentially disrupting replication in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide.
- Anticancer Studies : A study demonstrated that indole derivatives can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase . The compound's structure suggests it may exhibit similar effects due to its unique substituents.
- Antimicrobial Activity : Research highlighted that certain indole-based compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria . Given its structural similarities, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide may possess comparable antimicrobial properties.
- Inflammation Modulation : Another study indicated that indole derivatives could reduce pro-inflammatory cytokine production in macrophages . This suggests that the compound might be effective in managing inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide.
Similar Compounds Comparison:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Brominated indole without formyl or acetamide groups | Simpler structure; used in various synthetic routes |
| 2-(5-Bromoindol-3-yl)acetamide | Indole with an acetamide moiety | Lacks the furylmethyl group; different biological activity |
| 3-(Furfuryl)indole | Indole substituted with a furfuryl group | No bromine substitution; distinct reactivity |
The unique combination of bromination and furylmethyl substitution in 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide may enhance its biological activity compared to other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
